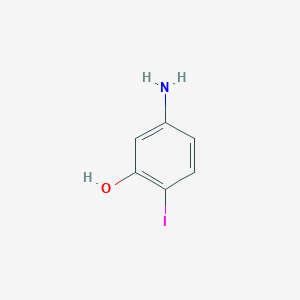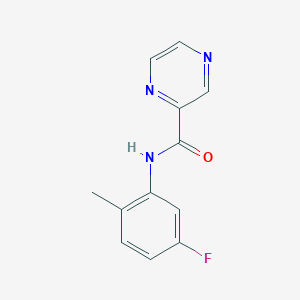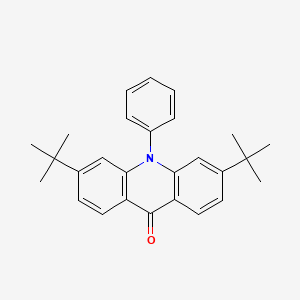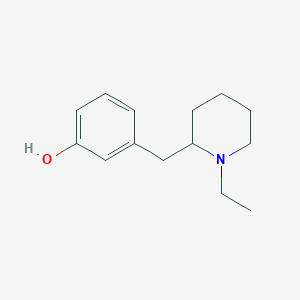
3-((1-Ethylpiperidin-2-yl)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Ethylpiperidin-2-yl)methyl)phenol is an organic compound that belongs to the class of phenols and piperidines. This compound features a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 1-ethylpiperidin-2-ylmethyl group. The presence of both phenolic and piperidine moieties in its structure makes it an interesting compound for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethylpiperidin-2-yl)methyl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with a piperidine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the phenol and facilitate the nucleophilic attack on the halogenated aromatic ring .
Another approach involves the reductive amination of a phenolic aldehyde with 1-ethylpiperidine. This method requires a reducing agent, such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethylpiperidin-2-yl)methyl)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
3-((1-Ethylpiperidin-2-yl)methyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((1-Ethylpiperidin-2-yl)methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the piperidine moiety can interact with receptors and enzymes. These interactions can modulate various biological processes, such as signal transduction and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 3-((1-Methylpiperidin-2-yl)methyl)phenol
- 3-((1-Propylpiperidin-2-yl)methyl)phenol
- 3-((1-Butylpiperidin-2-yl)methyl)phenol
Uniqueness
3-((1-Ethylpiperidin-2-yl)methyl)phenol is unique due to the presence of the ethyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, steric interactions, and binding affinity to molecular targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-[(1-ethylpiperidin-2-yl)methyl]phenol |
InChI |
InChI=1S/C14H21NO/c1-2-15-9-4-3-7-13(15)10-12-6-5-8-14(16)11-12/h5-6,8,11,13,16H,2-4,7,9-10H2,1H3 |
InChI Key |
LHDGJCGZORIYSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1CC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


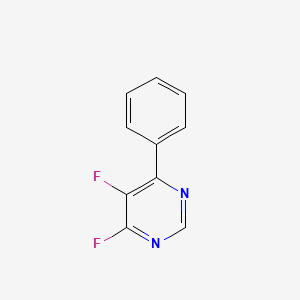
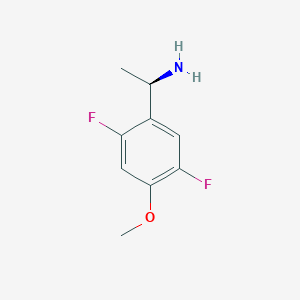

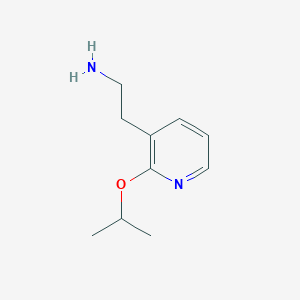
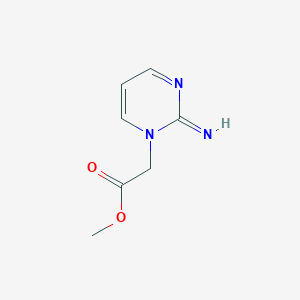
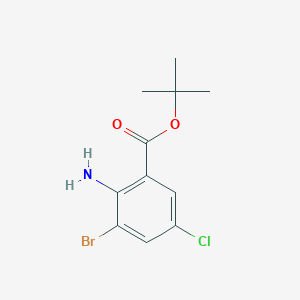
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)
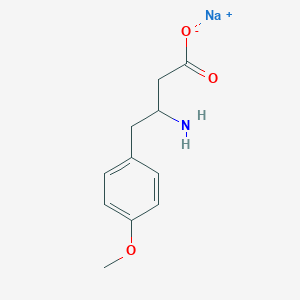
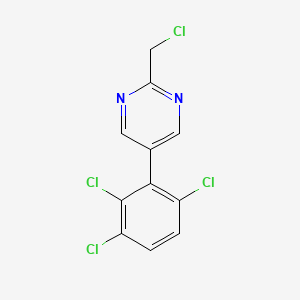
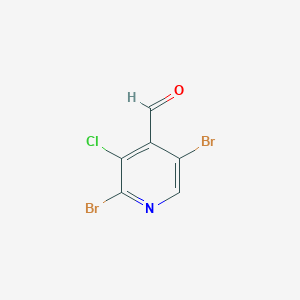
![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
